(2-(p-Chlorophenoxy)ethyl)hydrazine hydrochloride

Descripción general

Descripción

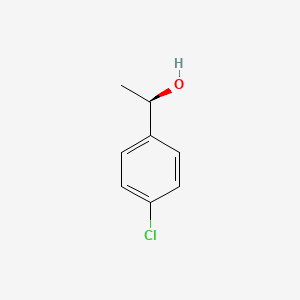

“(2-(p-Chlorophenoxy)ethyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 69782-24-7 . It has a molecular weight of 223.1 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

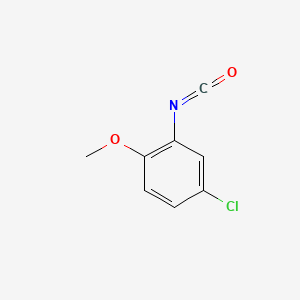

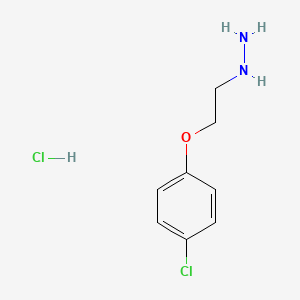

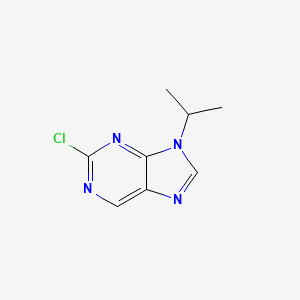

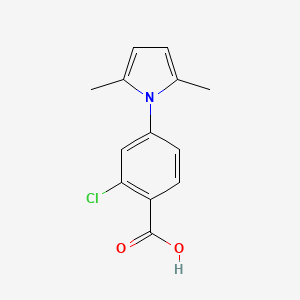

The IUPAC name for this compound is 1-[2-(4-chlorophenoxy)ethyl]hydrazine hydrochloride . The InChI code is 1S/C8H11ClN2O.ClH/c9-7-1-3-8(4-2-7)12-6-5-11-10;/h1-4,11H,5-6,10H2;1H .Physical And Chemical Properties Analysis

The compound has a melting point range of 170-176 degrees Celsius . It is a powder at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Studies

(2-(p-Chlorophenoxy)ethyl)hydrazine hydrochloride is involved in the synthesis of various antimicrobial agents. One study describes the synthesis of 4-oxo-thiazolidine derivatives using a compound related to this compound, highlighting its role in creating compounds with potential antimicrobial properties (Patel, Mistry, & Desai, 2009).

Synthesis of Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates

Another study demonstrates the use of a derivative of this compound in the efficient synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates. This process is notable for its high regioselectivity and significant reduction in reaction times (Machado et al., 2011).

Environmental Applications

A study focusing on environmental concerns used a derivative of this compound in the development of a sensor for detecting water pollutants. The study explored a novel method for the simultaneous determination of hydrazine and 4-chlorophenol in water, emphasizing the compound's relevance in environmental monitoring (Tahernejad-Javazmi et al., 2018).

Synthesis of Testosterone Derivatives

In the field of medicinal chemistry, a derivative of this compound was used in the synthesis of novel testosterone derivatives. These derivatives were explored as potential 5alpha-reductase inhibitors, which could have implications in treating conditions like androgenic alopecia or prostate enlargement (Amr, Abdel-Latif, & Abdalla, 2006).

Safety and Hazards

The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mecanismo De Acción

Target of Action

The primary targets of (2-(p-Chlorophenoxy)ethyl)hydrazine hydrochloride are aldehydes and ketones . These compounds play a crucial role in various biochemical reactions and metabolic pathways within the cell.

Mode of Action

This compound interacts with its targets (aldehydes and ketones) through a process known as hydrazone formation . This is a variation of the imine forming reaction, where the compound reacts with the carbonyl group of aldehydes or ketones to form a hydrazone derivative .

Biochemical Pathways

The formation of hydrazones affects the biochemical pathways involving aldehydes and ketones. The hydrazone formation is essentially an irreversible process, leading to the dehydration of the adduct . This can significantly alter the concentration of aldehydes and ketones in the cell, thereby affecting the metabolic pathways they are involved in.

Pharmacokinetics

Like other hydrazine derivatives, it is expected to have good bioavailability due to its ability to form stable hydrazone derivatives .

Result of Action

The result of the action of this compound is the conversion of aldehydes and ketones to hydrazones . This can lead to changes in the concentrations of these compounds in the cell, potentially affecting various cellular processes and functions.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of hydrazone formation . Additionally, the presence of other compounds that can react with hydrazine may also influence its efficacy.

Propiedades

IUPAC Name |

2-(4-chlorophenoxy)ethylhydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O.ClH/c9-7-1-3-8(4-2-7)12-6-5-11-10;/h1-4,11H,5-6,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTJCBUNRRSIQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCNN)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00990018 | |

| Record name | [2-(4-Chlorophenoxy)ethyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00990018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69782-24-7 | |

| Record name | Hydrazine, (2-(p-chlorophenoxy)ethyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069782247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2-(4-Chlorophenoxy)ethyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00990018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3024739.png)

![6-chloro-3,3,7-trimethyl-2H-[1,3]oxazolo[3,2-a]pyrimidin-5-one](/img/structure/B3024753.png)